molecular formula C11H19NOS B2939366 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine CAS No. 2361634-94-6

2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine

Cat. No.: B2939366
CAS No.: 2361634-94-6
M. Wt: 213.34
InChI Key: NJFCUCFXLWQJMI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine: is a chemical compound with the molecular formula C11H19NOS It is characterized by the presence of a thiomorpholine ring substituted with a 2-prop-2-ynoxyethyl group and two methyl groups at the 2-position

Scientific Research Applications

2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving sulfur-containing compounds.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it has GHS05, GHS07 pictograms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine typically involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with an epoxide in the presence of a sulfur source.

    Introduction of the 2-Prop-2-ynoxyethyl Group: This step involves the alkylation of the thiomorpholine ring with a propargyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the thiomorpholine ring itself.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiomorpholine derivatives.

    Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The thiomorpholine ring and the propargyl group can participate in binding interactions, while the sulfur atom can undergo redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound without the 2-prop-2-ynoxyethyl and methyl groups.

    2,2-Dimethylthiomorpholine: Similar structure but lacks the 2-prop-2-ynoxyethyl group.

    4-(2-Prop-2-ynoxyethyl)thiomorpholine: Similar structure but lacks the methyl groups at the 2-position.

Uniqueness

2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine is unique due to the combination of the thiomorpholine ring, the 2-prop-2-ynoxyethyl group, and the two methyl groups at the 2-position. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2,2-dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NOS/c1-4-7-13-8-5-12-6-9-14-11(2,3)10-12/h1H,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFCUCFXLWQJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCOCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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